molecular formula C27H32BF2N3O4 B12403049 2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate

2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate

Cat. No.: B12403049
M. Wt: 511.4 g/mol
InChI Key: GJBQLWKEPFROAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate is a complex organic compound characterized by its unique structural features, including multiple functional groups and a boron-containing tricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate typically involves multi-step organic synthesis. The process begins with the preparation of the boron-containing tricyclic core, followed by the introduction of the difluoro groups and the aza-1-azonia moiety. Subsequent steps involve the attachment of the anilino group and the acetyloxyethyl side chain.

Key reaction conditions include:

    Temperature control: Many steps require precise temperature management to ensure the stability of intermediates.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile, chosen based on their compatibility with the reactants and intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Flow chemistry: To enhance reaction efficiency and scalability.

    Automated synthesis: Using robotic systems to handle complex multi-step reactions.

    Purification techniques: Such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the boron or nitrogen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or the core structure.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound can serve as a fluorescent probe due to its boron-containing core, which may exhibit unique photophysical properties. It can be used to study cellular processes and molecular interactions.

Medicine

Medically, the compound has potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The boron-containing core may interact with biological molecules through hydrogen bonding or coordination chemistry, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(2-hydroxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate
  • 2-[N-(2-methoxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate

Uniqueness

The unique combination of the boron-containing tricyclic core with the difluoro groups and the acetyloxyethyl side chain distinguishes 2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate from similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H32BF2N3O4

Molecular Weight

511.4 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate

InChI

InChI=1S/C27H32BF2N3O4/c1-17-15-19(3)32-26(17)25(27-18(2)16-20(4)33(27)28(32,29)30)23-7-9-24(10-8-23)31(11-13-36-21(5)34)12-14-37-22(6)35/h7-10,15-16H,11-14H2,1-6H3

InChI Key

GJBQLWKEPFROAW-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N(CCOC(=O)C)CCOC(=O)C)C)C)(F)F

Origin of Product

United States

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